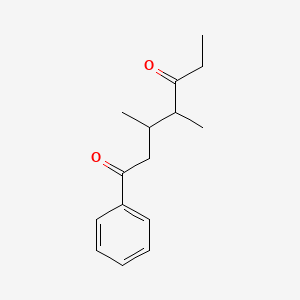
2-Pentylisoquinolin-2-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentylisoquinolin-2-ium iodide: is a quaternary ammonium compound derived from isoquinoline. Isoquinoline is a heterocyclic aromatic organic compound that is structurally similar to quinoline. The compound is characterized by the presence of a pentyl group attached to the nitrogen atom of the isoquinoline ring, forming a positively charged isoquinolinium ion, which is balanced by an iodide anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentylisoquinolin-2-ium iodide typically involves the quaternization of isoquinoline with a pentyl halide, such as pentyl iodide. The reaction is carried out in an organic solvent, such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:
Isoquinoline+Pentyl iodide→2-Pentylisoquinolin-2-ium iodide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Pentylisoquinolin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the isoquinolinium ion back to isoquinoline.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium cyanide.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Isoquinoline.
Substitution: Corresponding isoquinolinium derivatives, such as 2-Pentylisoquinolin-2-ium hydroxide or 2-Pentylisoquinolin-2-ium cyanide.
Aplicaciones Científicas De Investigación
2-Pentylisoquinolin-2-ium iodide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Pentylisoquinolin-2-ium iodide involves its interaction with molecular targets, such as enzymes or receptors. The positively charged isoquinolinium ion can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Quinoline: A structural analog with a nitrogen atom in the ring.
Isoquinoline: The parent compound without the pentyl group.
2-Methylisoquinolin-2-ium iodide: A similar quaternary ammonium compound with a methyl group instead of a pentyl group.
Uniqueness: 2-Pentylisoquinolin-2-ium iodide is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Propiedades
Número CAS |
110203-12-8 |
|---|---|
Fórmula molecular |
C14H18IN |
Peso molecular |
327.20 g/mol |
Nombre IUPAC |
2-pentylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C14H18N.HI/c1-2-3-6-10-15-11-9-13-7-4-5-8-14(13)12-15;/h4-5,7-9,11-12H,2-3,6,10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
UWVNZRQFYXMOSH-UHFFFAOYSA-M |
SMILES canónico |
CCCCC[N+]1=CC2=CC=CC=C2C=C1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



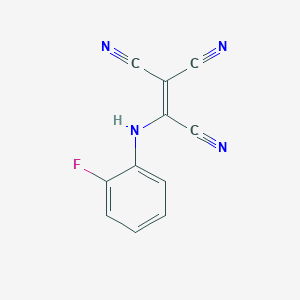

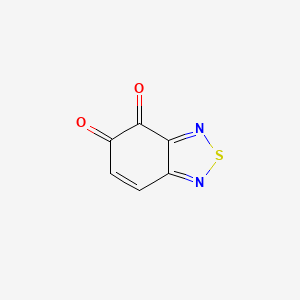
![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
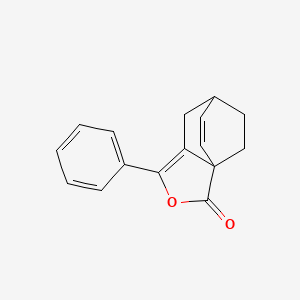
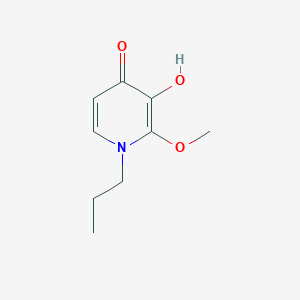
![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)
![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)

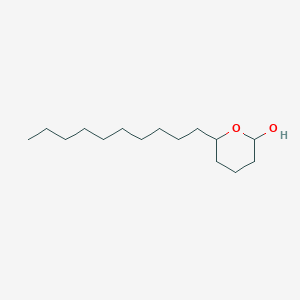
![1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine](/img/structure/B14316024.png)
![4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14316028.png)
